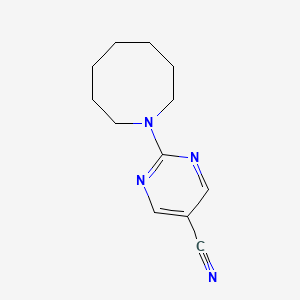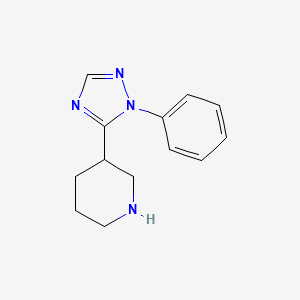
3-(1-Phenyl-1H-1,2,4-triazol-5-yl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-Phenyl-1H-1,2,4-triazol-5-yl)piperidine is a compound that belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Phenyl-1H-1,2,4-triazol-5-yl)piperidine typically involves the reaction of 1-phenyl-1H-1,2,4-triazole with piperidine under specific conditions. One common method includes the formation of a carbinolamine intermediate by the addition of an amine to a double bond C=O, followed by the elimination of a water molecule and intramolecular cyclization . The reaction is often catalyzed by acids to increase the reactivity of the reactants .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3-(1-Phenyl-1H-1,2,4-triazol-5-yl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, such as temperature, solvent, and pH.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
科学的研究の応用
3-(1-Phenyl-1H-1,2,4-triazol-5-yl)piperidine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: The compound is used in the development of new materials with specific properties.
作用機序
The mechanism of action of 3-(1-Phenyl-1H-1,2,4-triazol-5-yl)piperidine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit poly (ADP-ribose) polymerase 1 (PARP-1), which is necessary for cell survival when overactivated .
類似化合物との比較
Similar Compounds
1-Phenyl-1H-1,2,4-triazole: A precursor to the compound with similar biological activities.
4-(1H-1,2,4-triazol-1-yl)benzoic acid: Known for its anticancer properties.
(Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl): Exhibits similar pharmacological properties.
Uniqueness
What sets 3-(1-Phenyl-1H-1,2,4-triazol-5-yl)piperidine apart is its unique combination of the triazole and piperidine moieties, which enhances its pharmacokinetic properties and biological activities. This makes it a valuable compound for further research and development in various scientific fields.
特性
分子式 |
C13H16N4 |
|---|---|
分子量 |
228.29 g/mol |
IUPAC名 |
3-(2-phenyl-1,2,4-triazol-3-yl)piperidine |
InChI |
InChI=1S/C13H16N4/c1-2-6-12(7-3-1)17-13(15-10-16-17)11-5-4-8-14-9-11/h1-3,6-7,10-11,14H,4-5,8-9H2 |
InChIキー |
BUHNFILNXRKAJJ-UHFFFAOYSA-N |
正規SMILES |
C1CC(CNC1)C2=NC=NN2C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


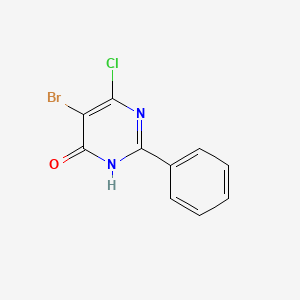
![3-Aminothieno[3,2-c]pyridine-2-carboxamide](/img/structure/B15055426.png)


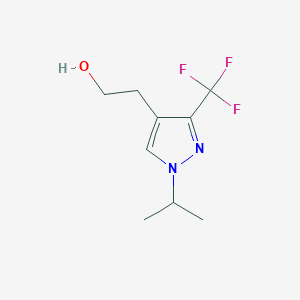
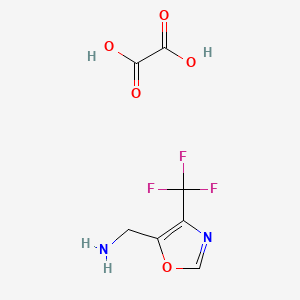
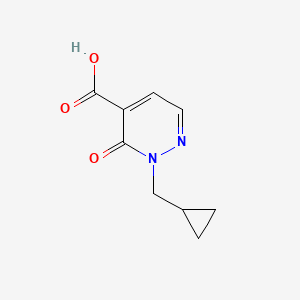
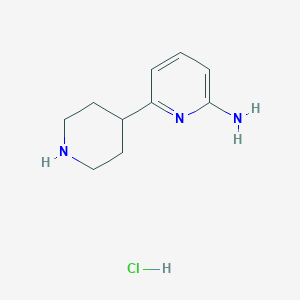
![2-(3-Chlorophenyl)-5-((2-methylpiperidin-1-yl)methyl)benzo[d]oxazole](/img/structure/B15055467.png)
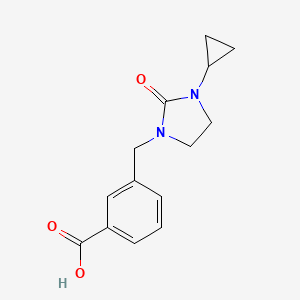
![1-(Furo[2,3-c]pyridin-7-yl)piperidine-4-carboxylic acid](/img/structure/B15055473.png)
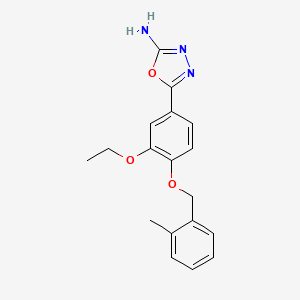
![7-Bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B15055488.png)
